3-(2,6-Dimethylpiperidino)propionic acid hydrochloride
Overview
Description
“3-(2,6-Dimethylpiperidino)propionic acid hydrochloride” is a derivative of 2,6-Dimethylpiperidines, which are chemical compounds with the formula C5H8(CH3)2NH . The 2,6-Dimethylpiperidines are derivatives of the heterocycle piperidine, wherein two hydrogen atoms are replaced by methyl groups .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C10H19NO2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 186.0 to 192.0 °C . It is soluble in DMSO and methanol to a small extent . It appears as a solid, white to off-white in color . It has almost transparency in water solubility and is hygroscopic .Scientific Research Applications
Crystal Structure and Molecular Packing
- N-(2,6-Dimethylphenyl)succinamic acid , a compound structurally related to 3-(2,6-Dimethylpiperidino)propionic acid hydrochloride, exhibits unique molecular packing through hydrogen bonds, forming a two-dimensional array. This characteristic is significant in understanding the crystallography of related compounds (Gowda et al., 2009).
Chemical Reactions and Library Generation
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride , similar in structure to the compound of interest, has been used as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This demonstrates the potential of related compounds in synthetic organic chemistry (Roman, 2013).
Hydrophobizing Properties
- Research on carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides , which are structurally related, shows promise in their application as cationic surfactants for hydrophobization in oil fields. This indicates potential industrial applications for this compound in similar contexts (Vlasova et al., 2017).
Molecularly Imprinted Hydrogels
- The development of molecularly imprinted hydrogels (MIHs) using related compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid demonstrates their potential in active packaging materials to prevent lipid oxidation in food products. This suggests that this compound could be explored for similar applications (Benito-Peña et al., 2016).
Propionic Acid Production via Metabolic Engineering
- Studies on the microbial production of propionic acid, which is structurally related to the compound , suggest potential biotechnological applications. The research focuses on optimizing metabolic pathways for efficient production, indicating a possible avenue for the synthesis of this compound (Gonzalez-Garcia et al., 2017).
Safety and Hazards
The safety information for “3-(2,6-Dimethylpiperidino)propionic acid hydrochloride” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(2,6-dimethylpiperidin-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-4-3-5-9(2)11(8)7-6-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNDSXWFHOKNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCC(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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